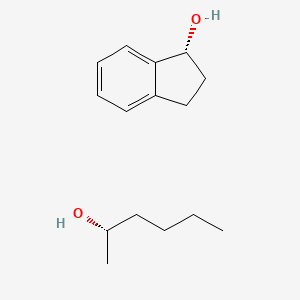
(1R)-2,3-dihydro-1H-inden-1-ol;(2S)-hexan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1R)-2,3-dihydro-1H-inden-1-ol;(2S)-hexan-2-ol is a chiral molecule with two stereocenters It is composed of two distinct parts: the indanol moiety and the hexanol moiety The indanol part is a bicyclic structure, while the hexanol part is a simple aliphatic alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,3-dihydro-1H-inden-1-ol;(2S)-hexan-2-ol can be achieved through several methods. One common approach involves the hydrogenation of the corresponding ketone in the presence of a chiral catalyst. For example, the hydrogenation of 2,3-dihydro-1H-inden-1-one with a chiral rhodium catalyst can yield (1R)-2,3-dihydro-1H-inden-1-ol. Similarly, (2S)-hexan-2-ol can be synthesized by the reduction of 2-hexanone using a chiral borane reagent.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale hydrogenation reactors and chiral catalysts. The process is optimized to achieve high yields and enantiomeric purity. The starting materials are readily available and the reaction conditions are carefully controlled to ensure the desired stereochemistry.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-2,3-dihydro-1H-inden-1-ol;(2S)-hexan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The alcohol groups can be oxidized to ketones or aldehydes using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The ketone or aldehyde forms can be reduced back to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with halides using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products
Oxidation: 2,3-dihydro-1H-inden-1-one; 2-hexanone
Reduction: (1R)-2,3-dihydro-1H-inden-1-ol; (2S)-hexan-2-ol
Substitution: 1-chloro-2,3-dihydro-1H-indene; 2-chlorohexane
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R)-2,3-dihydro-1H-inden-1-ol;(2S)-hexan-2-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new chiral catalysts.
Biology
In biological research, this compound can be used as a model molecule to study enzyme-substrate interactions and the effects of chirality on biological activity. It can also serve as a precursor for the synthesis of biologically active compounds.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its chiral nature makes it suitable for the synthesis of enantiomerically pure drugs and other high-value products.
Mecanismo De Acción
The mechanism of action of (1R)-2,3-dihydro-1H-inden-1-ol;(2S)-hexan-2-ol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The indanol moiety may interact with hydrophobic pockets in proteins, while the hexanol moiety can modulate the compound’s overall polarity and solubility.
Comparación Con Compuestos Similares
Similar Compounds
- (1R)-2,3-dihydro-1H-inden-1-ol
- (2S)-hexan-2-ol
- (1R,2S)-2-phenylcyclopropanaminium
Uniqueness
What sets (1R)-2,3-dihydro-1H-inden-1-ol;(2S)-hexan-2-ol apart from similar compounds is its dual stereocenters and the combination of a bicyclic and aliphatic structure
Propiedades
Número CAS |
494867-40-2 |
|---|---|
Fórmula molecular |
C15H24O2 |
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
(1R)-2,3-dihydro-1H-inden-1-ol;(2S)-hexan-2-ol |
InChI |
InChI=1S/C9H10O.C6H14O/c10-9-6-5-7-3-1-2-4-8(7)9;1-3-4-5-6(2)7/h1-4,9-10H,5-6H2;6-7H,3-5H2,1-2H3/t9-;6-/m10/s1 |
Clave InChI |
RUPQIBKMWWZCAX-QVVMDPQOSA-N |
SMILES isomérico |
CCCC[C@H](C)O.C1CC2=CC=CC=C2[C@@H]1O |
SMILES canónico |
CCCCC(C)O.C1CC2=CC=CC=C2C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4-Phenylhepta-2,6-dien-1-yl)sulfanyl]benzene](/img/structure/B12568020.png)
![Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]-](/img/structure/B12568022.png)
![Phosphine, [(diphenylsilylene)bis(methylene)]bis[diphenyl-](/img/structure/B12568028.png)
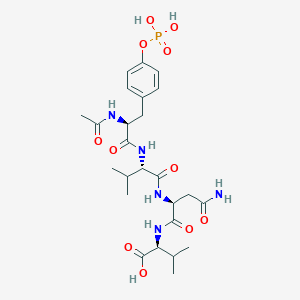
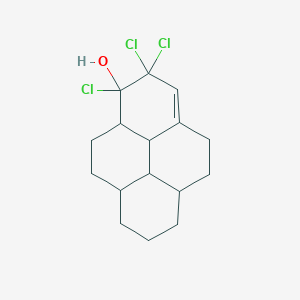
![Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonate](/img/structure/B12568057.png)
![2H-[1,3]Dioxolo[4,5-e][1,3]thiazepine](/img/structure/B12568060.png)
![2,2-Diphenyl-5-(propan-2-yl)-2H-naphtho[1,2-b]pyran](/img/structure/B12568061.png)
![3-(4-Butoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12568064.png)
![4-{1-[(Trimethylsilyl)oxy]ethenyl}benzonitrile](/img/structure/B12568071.png)
![{[4-(Diethylamino)-2-(trifluoromethyl)phenyl]methylidene}propanedinitrile](/img/structure/B12568075.png)
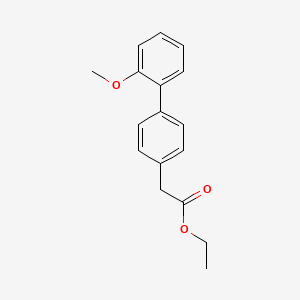
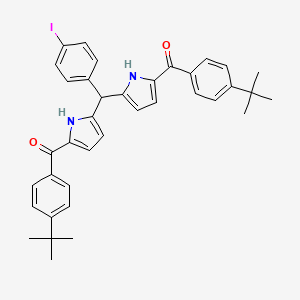
![1,4,7,10-Tetraazacyclododecane, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12568090.png)
